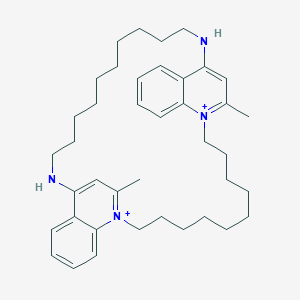
Bisdequalinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisdequalinium chloride is an aminoquinoline.
Scientific Research Applications
Antimicrobial and Antiseptic Properties
Bisdequalinium, as a derivative of dequalinium chloride, has shown significant effectiveness as an antiseptic drug and disinfectant, especially in clinical contexts. Its structure, similar to other mono- and bisquaternary ammonium compounds, contributes to its enhanced antimicrobial activity. Notably, this compound exhibits high activity against mycobacteria and protozoa, including plasmodia, which highlights its potential in treating various microbial infections (Tischer, Pradel, Ohlsen, & Holzgrabe, 2012).
Endodontic Applications
Bis-dequalinium acetate has been suggested for endodontic use due to its low surface tension, which aids in the removal of the smear layer formed during instrumentation. Its use in endodontics is supported by its minor tissue irritation properties, low toxicity, and effectiveness as an alternative to traditional medicaments in clinical endodontics (Spångberg, Pascon, Kaufman, & Safavi, 1988).
Potential in Cancer Therapy
Research has been conducted on bismuth-based compounds, including this compound derivatives, for their application in cancer chemo- and radiotherapy. These compounds have shown inhibitory effects on the growth and proliferation of various tumors, such as breast, colon, and ovarian cancers, suggesting their potential as potent anticancer drugs (Kowalik, Masternak, & Barszcz, 2019).
Photodynamic Therapy
This compound and its derivatives have been studied for their photodynamic activities, particularly in the treatment of tumors. For example, benzochlorin iminium salts, a type of hydrophobic photosensitizer derived from this compound, have shown promising results in tumor regression when used in photodynamic therapy, indicating their potential as third-generation photosensitizers (Garbo et al., 1998).
Role in Neurodegenerative Disorders
Dequalinium-induced protofibril formation of α-Synuclein, which is a major constituent of Lewy bodies in Parkinson's disease, has been observed. This suggests that this compound compounds could serve as molecular probes to assess toxic mechanisms related to amyloid formation, potentially contributing to therapeutic strategies for Parkinson's disease and other α-synucleinopathies (Lee et al., 2006).
Applications in Parasitology
Bisquinoline drugs like dequalinium have shown remarkable activity against Plasmodium parasites by inhibiting heme detoxification. This is crucial in antimalarial drug development, as demonstrated by studies showing the effectiveness of dequalinium in reducing parasitemia levels and curing a significant percentage of infected mice (Rodrigues & Gamboa de Domínguez, 2007).
Properties
CAS No. |
16776-40-2 |
|---|---|
Molecular Formula |
C10H14N2NiO8 |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene |
InChI |
InChI=1S/C40H56N4/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3/p+2 |
InChI Key |
ZFWYZPJOMMIRAM-UHFFFAOYSA-P |
SMILES |
CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C |
Canonical SMILES |
CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C |
Related CAS |
3785-44-2 (diacetate) |
Synonyms |
is-dequalinium bisdequalinium bisdequalinium bromide bisdequalinium chloride bisdequalinium diacetate bisdequalinium dibromide bisdequalinium dichloride N(1),N(1')-decamethylene-N(4),N(4')-decamethylenebis-4-aminoquinaldinium-diacetate N,N'-decamethylene-N(4),N(4')-decamthylenebis(4-aminoquinaldinium chloride) Salvisol Salvizol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


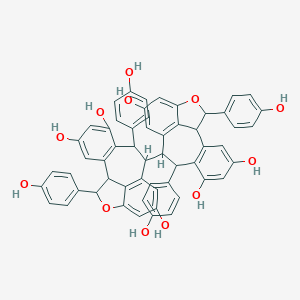
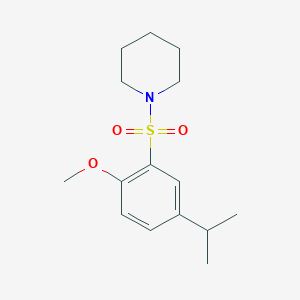
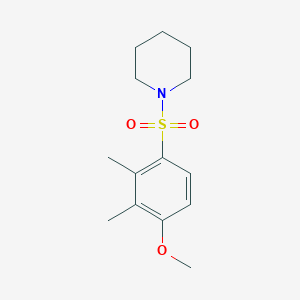
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
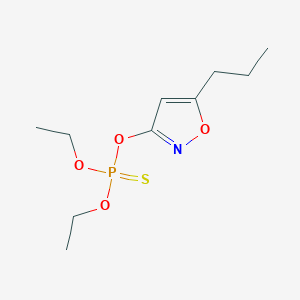
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)


![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)
